

Flumatinib-d3: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Flumatinib-d3*

Cat. No.: *B12408699*

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Flumatinib-d3

Flumatinib-d3 is the deuterated form of Flumatinib, a potent and selective second-generation tyrosine kinase inhibitor (TKI). While Flumatinib itself is the active pharmaceutical ingredient, **Flumatinib-d3** serves a critical role in the research and development of this therapeutic agent. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the Flumatinib molecule results in a compound with a slightly higher molecular weight. This key difference makes **Flumatinib-d3** an ideal internal standard for bioanalytical assays, particularly for pharmacokinetic (PK) and drug metabolism studies.

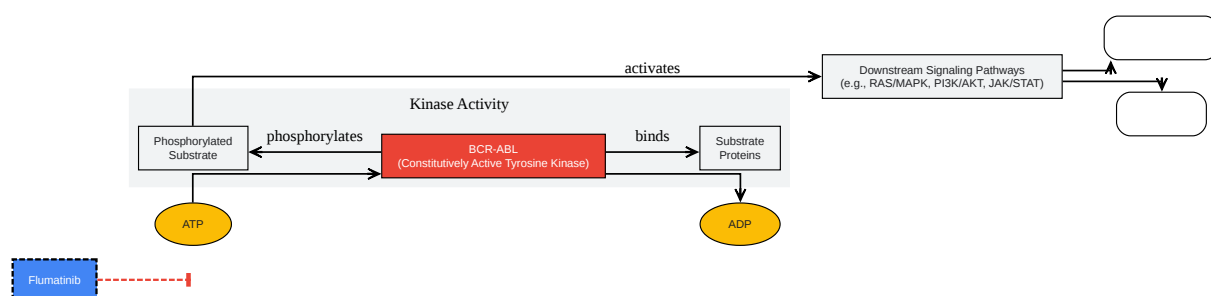
The primary application of **Flumatinib-d3** is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its chemical identity with Flumatinib, **Flumatinib-d3** co-elutes and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification of Flumatinib in complex biological matrices such as plasma and tissue samples. The use of a stable isotope-labeled internal standard like **Flumatinib-d3** is considered the gold standard in bioanalysis as it effectively corrects for variability in sample preparation and matrix effects.^{[1][2]}

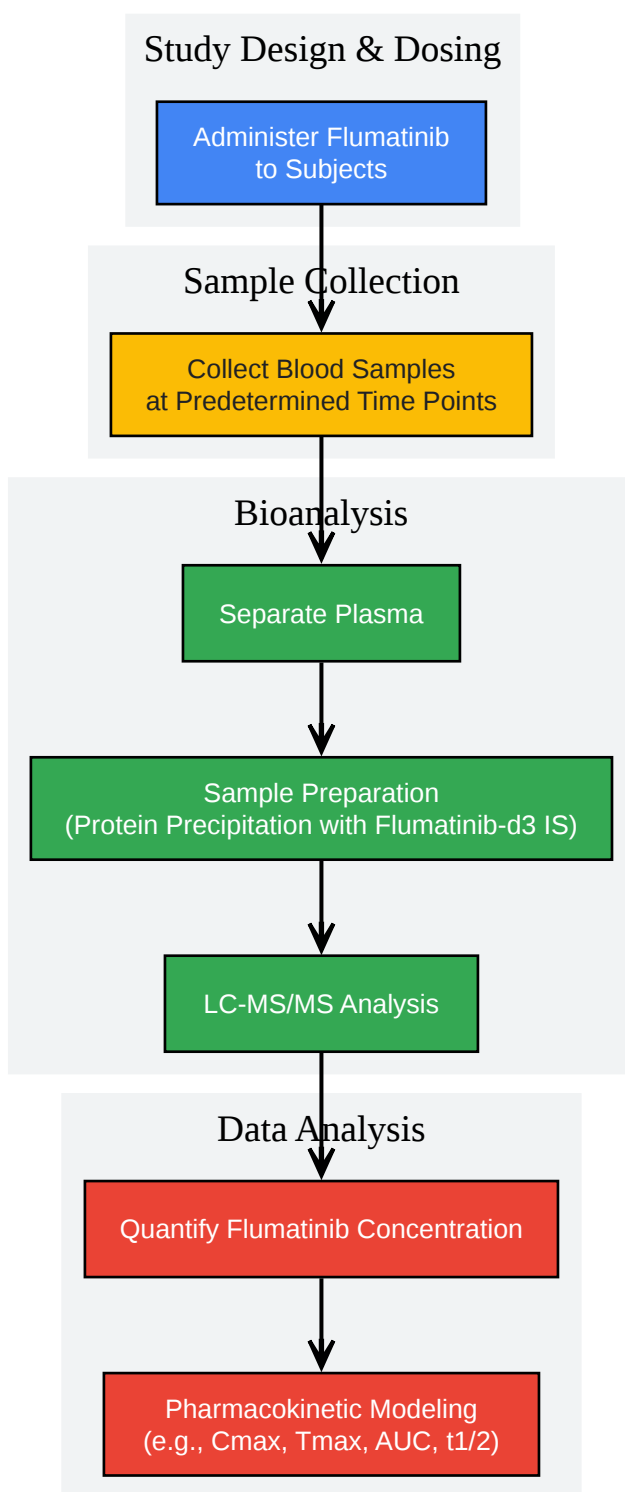
Flumatinib: Mechanism of Action and Therapeutic Target

Flumatinib is a targeted cancer therapy primarily used in the treatment of chronic myeloid leukemia (CML).[3] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3] By binding to the ATP-binding site of the BCR-ABL kinase domain, Flumatinib blocks its downstream signaling pathways, thereby inhibiting the proliferation of cancer cells and inducing apoptosis.[3]

Beyond BCR-ABL, Flumatinib also shows inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-KIT, making it a subject of research for other malignancies such as gastrointestinal stromal tumors (GISTs).

Signaling Pathway of Flumatinib's Target





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